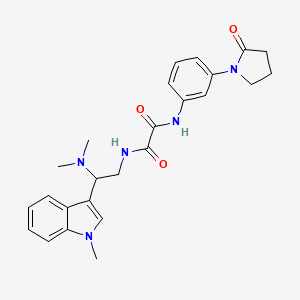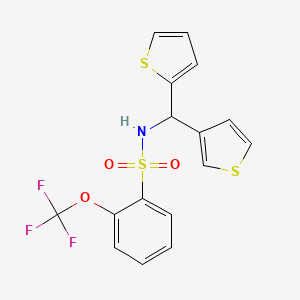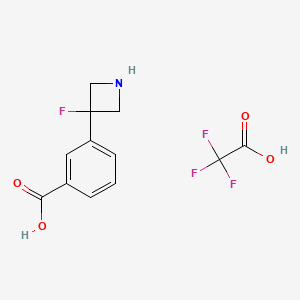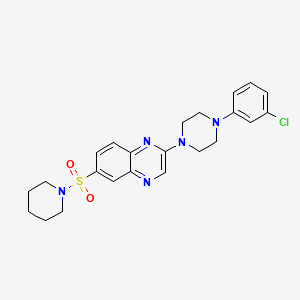
phenyl N-(3-chloro-4-methoxybenzyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl N-(3-chloro-4-methoxybenzyl)carbamate is a chemical compound with the molecular formula C15H14ClNO3 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of carbamates like this compound often involves carbamoylation . This process involves a one-pot reaction of carbonylimidazolide in water with a nucleophile . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . N-substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols .Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to a carbamate group, which is further attached to a 3-chloro-4-methoxybenzyl group .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 416.4±45.0 °C and a density of 1.254±0.06 .Applications De Recherche Scientifique
Synthesis and Polymer Applications
Research on optically active aromatic isocyanates, such as those related to phenyl N-(3-chloro-4-methoxybenzyl)carbamate, has been conducted to explore their polymerization properties. For example, the synthesis and conformation of optically active poly(phenyl isocyanate)s bearing an ((S)-(α-Methylbenzyl)carbamoyl) group demonstrated the potential of these compounds to achieve highly specific rotational orientations, suggesting applications in the field of advanced polymer materials with controlled optical properties (Maeda & Okamoto, 1998).
Medicinal Chemistry
Though direct applications in medicinal chemistry for this compound were not found, related research includes the study of novel cholinesterase inhibitors for treating conditions such as Alzheimer's disease. A library of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides was synthesized, showing potential as acetyl- and butyrylcholinesterase inhibitors, indicating the relevance of carbamate compounds in developing therapeutic agents (Kos et al., 2021).
Organic Synthesis and Chemical Analysis
In the realm of organic synthesis, compounds similar to this compound are utilized as intermediates or reagents. The study of cyclization of substituted phenyl N-(2-hydroxybenzyl)carbamates in aprotic solvents for the synthesis of 4H-1,3-benzoxazin-2(3H)-ones showcased the intricate reactions these compounds can undergo, highlighting their utility in synthesizing complex organic structures (Mindl et al., 2000).
Materials Chemistry
The engineering of selectivity in the synthesis of 3-(phenylmethoxy)phenol from resorcinol and benzyl chloride under liquid-liquid-liquid phase transfer catalysis presents another application area. This synthesis approach is relevant for creating intermediates for chemically and biologically active molecules, demonstrating the versatility of phenyl carbamate derivatives in materials chemistry and catalysis (Yadav & Badure, 2008).
Propriétés
IUPAC Name |
phenyl N-[(3-chloro-4-methoxyphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-14-8-7-11(9-13(14)16)10-17-15(18)20-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVWESKDNKRBCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)OC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]butanamide](/img/structure/B2668836.png)


![(2-((4-Chlorophenyl)thio)quinolin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2668842.png)
![5-Fluoro-1-methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2668845.png)



![Tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B2668852.png)



![N-[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2668857.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2668858.png)